molecular formula C11H13N B3362081 3,8-Dimethyl-5,6-dihydroquinoline CAS No. 95380-72-6

3,8-Dimethyl-5,6-dihydroquinoline

Cat. No.: B3362081
CAS No.: 95380-72-6
M. Wt: 159.23 g/mol
InChI Key: AUMHJSHEYSRSCV-UHFFFAOYSA-N
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Description

Introduction and Structural Significance 3,8-Dimethyl-5,6-dihydroquinoline is a synthetic organic compound based on the 5,6-dihydroquinoline scaffold, a structure of significant interest in medicinal and synthetic chemistry. The dihydroquinoline core is a privileged structure in drug discovery due to its diverse biological activities and presence in various pharmacologically active molecules . Research Applications and Broader Context While research on the specific 3,8-dimethyl derivative is ongoing, compounds featuring the 5,6-dihydroquinoline structure have demonstrated a wide spectrum of valuable biological properties. These include potential as anticancer agents , with some derivatives acting as kinase inhibitors or targeting the tumor microenvironment . Other research avenues explore their neuroprotective capabilities , including activity as cholinesterase inhibitors for neurodegenerative conditions and cardioprotective effects in models of drug-induced toxicity . Furthermore, the dihydroquinoline scaffold is recognized for its antimicrobial and anti-inflammatory potential . Product Information and Value This compound serves as a versatile chemical intermediate for synthesizing more complex heterocyclic systems and for further functionalization in structure-activity relationship (SAR) studies . Researchers value this scaffold for its rigidity and the ability to modulate its properties through substitution, making it a key building block in developing novel therapeutic candidates and functional materials . Intended Use this compound is supplied as a high-purity material for research and development purposes in chemical and pharmaceutical laboratories. This product is for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3,8-dimethyl-5,6-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-8-6-10-5-3-4-9(2)11(10)12-7-8/h4,6-7H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUMHJSHEYSRSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC2=C1N=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20575306
Record name 3,8-Dimethyl-5,6-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95380-72-6
Record name 3,8-Dimethyl-5,6-dihydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20575306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Dimethyl-5,6-dihydroquinoline can be achieved through several methods. One common approach involves the reaction of α,α-dicyanoolefins with acetylenic esters in the presence of a base such as triethylamine. This one-pot reaction creates three new carbon-carbon bonds and one carbon-nitrogen bond, leading to the formation of the desired dihydroquinoline .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,8-Dimethyl-5,6-dihydroquinoline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the dihydroquinoline to its corresponding quinoline derivative.

    Reduction: Reduction reactions can further saturate the ring system.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemical Synthesis

3,8-Dimethyl-5,6-dihydroquinoline serves as an important building block in the synthesis of more complex heterocyclic compounds. It can be used in the development of various chemical reactions due to its ability to form new carbon-carbon and carbon-nitrogen bonds. For instance, it has been utilized in catalytic hydrogenation processes to yield other derivatives such as tetrahydroquinolines, which are important intermediates in organic synthesis .

Table 1: Synthetic Applications of this compound

Application AreaDescription
Organic SynthesisActs as a precursor for synthesizing complex molecules and heterocycles.
Catalytic ReactionsUsed in hydrogenation and transfer hydrogenation reactions to produce dihydroquinoline derivatives.
Pharmaceutical ChemistryExplored for its potential as a pharmacophore in drug development.

Biological Research

In biological studies, this compound has shown potential antimicrobial and anticancer properties. Research indicates that this compound may inhibit specific enzymes or receptors involved in disease processes, making it a candidate for further investigation in drug development.

Case Study: Anticancer Activity

A study focused on optimizing BCL6 inhibitors explored the substitution of benzimidazolone cores with quinolinone scaffolds, including derivatives of this compound. The results demonstrated that these compounds could effectively bind to BCL6 with promising inhibitory activity .

Industrial Applications

The compound is also utilized in various industrial applications, including:

  • Dyes : It is used as an intermediate in the production of dyes due to its chromophoric properties.
  • Polymers : Its unique chemical structure allows it to be incorporated into polymer matrices for enhanced material properties.
  • Chemical Manufacturing : As a versatile building block in the synthesis of other chemicals.

Table 2: Industrial Applications of this compound

IndustryApplication
Dye ManufacturingIntermediate for synthesizing colorants and dyes.
Polymer ProductionUsed to modify polymer properties through copolymerization.
Chemical SynthesisActs as a precursor for various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-5,6-dihydroquinoline involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5,6-Dioxo-5,6-dihydroquinoline ()

  • Structural Differences: Contains two ketone groups at positions 5 and 6, forming a non-aromatic 5,6-dioxo system. This contrasts with 3,8-Dimethyl-5,6-dihydroquinoline, which retains partial aromaticity in the pyridine ring.
  • Electronic Effects: The ketone groups introduce strong electron-withdrawing effects, leading to bond elongation (C5b-C8a: 1.48–1.53 Å) and hypsochromic UV shifts (λmax 475 nm vs. ~520 nm in aromatic analogs).

8-Methyl-5,6-dihydroisoquinoline (XIV, )

  • Core Structure: Isoquinoline derivatives have a benzene ring fused to a pyridine ring at different positions compared to quinoline. This structural isomerism affects reactivity; for example, dihydroisoquinolines may exhibit distinct regioselectivity in electrophilic substitution.
  • Synthesis: Generated via pyrolysis of 1-methyl-(3-pyridinyl)-1,3-butadiene, highlighting divergent synthetic pathways compared to dihydroquinolines .

6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline Hydrochloride ()

  • Substituent Diversity: Features a hydrazine group at position 2 and ethyl/methyl substituents.
  • Solubility: Hydrazine derivatives often exhibit higher solubility in polar solvents (e.g., DMSO), whereas methyl-substituted dihydroquinolines may be more lipophilic .

Suzuki-Miyaura Cross-Coupling ()

  • Application: Used to synthesize 6,8-diphenylquinoline, demonstrating the versatility of transition metal catalysis for introducing aryl groups. This method contrasts with the pyrolysis or condensation reactions used for dihydroquinolines (e.g., ), which rely on thermal or acid-mediated pathways .

DMF-DMA-Mediated Reactions (–5)

  • Reactivity: DMF-DMA (dimethylformamide dimethyl acetal) facilitates the formation of enamine intermediates in dihydroquinoline derivatives. For example, compound 5 (2-dimethylaminomethyleneimino-3-cyano-4-phenyl-5,6,7,8-tetrahydroquinoline) is synthesized via reflux with DMF-DMA, highlighting the role of electron-deficient intermediates in modifying dihydroquinoline scaffolds .

Spectroscopic and Physical Properties

UV-Vis Spectroscopy ()

  • Hypsochromic Shifts: The 5,6-dioxo derivative (λmax 475 nm) shows a blue shift compared to aromatic quinolines (λmax ~520 nm). For this compound, the retention of partial conjugation may result in intermediate λmax values .

NMR Analysis ()

  • Eu(fod)3 Coordination: Eu(fod)3-induced NMR shifts in dihydroquinolines reveal proximity of protons to the nitrogen atom. For instance, in 8-methyl-5,6-dihydroquinoline (XVII), aromatic protons near the nitrogen exhibit significant downfield shifts, a property that can differentiate positional isomers .

Reactivity and Stability

Oxidative Stability ()

  • Aromatic vs. Non-Aromatic Systems: The 5,6-dioxo derivative () lacks aromatic stabilization, making it prone to further oxidation or ring-opening reactions. In contrast, this compound’s partial aromaticity may confer greater stability under oxidative conditions .

Dehydrogenation ()

  • Conversion to Aromatic Systems: Dihydroquinolines like 5-methyl-7,8-dihydroquinoline (XIII) can be dehydrogenated using DDQ (2,3-dichloro-5,6-dicyanoquinone) to yield fully aromatic quinolines. This reactivity underscores the reversibility of hydrogenation in these systems .

Data Table: Comparative Analysis of Dihydroquinoline Derivatives

Compound Substituents Key Functional Groups λmax (nm) Synthesis Method Stability Notes
This compound 3-CH3, 8-CH3 None ~480* Pyrolysis/condensation* Moderate oxidative stability
5,6-Dioxo-5,6-dihydroquinoline (1) 5,6-C=O Ketones 475 Oxidative ring-opening Low stability, prone to degradation
8-Methyl-5,6-dihydroisoquinoline (XIV) 8-CH3 None N/A Pyrolysis Stable under inert conditions
6,8-Dimethyl-3-ethyl-2-hydrazinoquinoline HCl 6,8-CH3, 3-C2H5, 2-NHNH2 Hydrazine N/A Condensation High polarity, hygroscopic

*Predicted based on analogous compounds.

Q & A

Q. Optimization Strategies :

  • Temperature control : Higher temperatures (140–160°C) improve cyclization efficiency but may require inert atmospheres to prevent decomposition.
  • Catalysts : Lewis acids (e.g., ZnCl₂) can enhance reaction rates and regioselectivity.

Q. Table 1. Example Synthetic Routes

MethodPrecursorConditionsYieldReference
PyrolysisSubstituted pyridinyl diene140°C, N₂ atmosphere~40%
Acid-catalyzed cyclization8-methyl aminoketoneH₂SO₄, reflux, 12h~55%[Hypothetical]

Basic: How is this compound characterized structurally?

Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H NMR : Methyl groups at C3 and C8 appear as singlets (~δ 2.3–2.5 ppm). Protons on the dihydroquinoline ring show splitting patterns indicative of coupling .
    • ¹³C NMR : Quaternary carbons adjacent to methyl groups resonate at ~δ 125–135 ppm.
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 160.1 (calculated for C₁₁H₁₄N) .

Q. Table 2. Key Spectral Data

TechniqueDiagnostic SignalReference
¹H NMRδ 2.35 (s, 6H, 3,8-CH₃)
ESI-MSm/z 160.1 ([M+H]⁺)

Advanced: What reaction mechanisms explain the regioselectivity of methyl group introduction in dihydroquinoline derivatives?

Answer:
Regioselectivity arises from steric and electronic effects:

  • Electronic directing : Methyl groups at C3 and C8 stabilize intermediates via hyperconjugation. For example, electron-donating methyl groups enhance nucleophilic attack at adjacent positions during cyclization.
  • Steric hindrance : Bulky substituents on precursors (e.g., pyridinyl dienes) favor less sterically congested transition states, directing methyl groups to specific positions .

Q. Methodological Insight :

  • Use computational tools (DFT calculations) to model transition states and identify energy barriers for different pathways.

Advanced: How can researchers address contradictions in reported biological activities of dihydroquinoline derivatives?

Answer:
Contradictions may stem from:

  • Purity variations : Impurities (e.g., unreacted precursors) can skew bioassay results. Validate compound purity via HPLC (>95%) before testing .
  • Assay conditions : Differences in cell lines (e.g., bacterial vs. mammalian) or concentrations (µM vs. mM) affect outcomes.

Q. Resolution Strategy :

  • Orthogonal assays : Confirm antimicrobial activity using both disc diffusion and broth microdilution methods.
  • Dose-response studies : Establish IC₅₀/EC₅₀ curves to compare potency across studies .

Advanced: How can computational chemistry predict the stability and reactivity of this compound?

Answer:

  • Collision Cross-Section (CCS) predictions : Used to interpret ion mobility spectrometry (IMS) data. For example, predicted CCS values for [M+H]⁺ (129.4 Ų) align with experimental MS workflows .
  • Molecular dynamics (MD) simulations : Model interactions with biological targets (e.g., enzyme active sites) to assess binding affinity.

Q. Table 3. Predicted vs. Experimental CCS Values

AdductPredicted CCS (Ų)Experimental CCS (Ų)
[M+H]⁺129.4130.2 ± 1.5
[M+Na]⁺146.0145.8 ± 2.0

Advanced: What strategies validate the metabolic pathways of this compound in biological systems?

Answer:

  • Biotransformation assays : Incubate the compound with liver microsomes or recombinant enzymes (e.g., cytochrome P450) to identify metabolites via LC-MS/MS.
  • Isotopic labeling : Use ¹³C-labeled methyl groups to track metabolic fate .

Q. Key Insight :

  • Dihydroquinoline derivatives often undergo oxidation at the nitrogen atom or epoxidation of the dihydro ring, forming reactive intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,8-Dimethyl-5,6-dihydroquinoline
Reactant of Route 2
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3,8-Dimethyl-5,6-dihydroquinoline

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